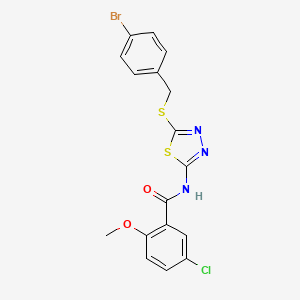
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H13BrClN3O2S2 and its molecular weight is 470.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
The compound's derivatives have been studied for their potential in photodynamic therapy, particularly for cancer treatment. For example, a study on zinc phthalocyanine derivatives, which included similar structural features, indicated high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Cytotoxic Properties
Various derivatives of 1,3,4-thiadiazole, a core component of the compound , have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives exhibited significant inhibitory effects against human tumor cell lines, suggesting their potential as cytotoxic agents in cancer therapy (Almasirad et al., 2016).
Antimicrobial and Antioxidant Activities
Derivatives with the 1,3,4-thiadiazole core have also shown antimicrobial and antioxidant properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective abilities and strong antimicrobial activity against specific bacteria strains. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Gür et al., 2020).
Anticonvulsant Applications
In pharmacology, certain 1,3,4-thiadiazole derivatives have been identified as promising anticonvulsants. Research has highlighted their effectiveness in seizure models, suggesting potential use in treating convulsive disorders (Sych et al., 2018).
Antiviral and Antibacterial Agents
Many studies have focused on the antibacterial and antiviral activities of 1,3,4-thiadiazole derivatives. These compounds have shown effectiveness against various bacteria and viruses, including tobacco mosaic virus and Xanthomonas oryzae, indicating their potential as antiviral and antibacterial agents (Tang et al., 2019).
Nematocidal Activity
Novel derivatives containing the 1,3,4-thiadiazole moiety have shown significant nematocidal activities against certain nematode species. This suggests possible applications in agriculture for the control of nematode infestations (Liu et al., 2022).
Mécanisme D'action
Mode of action
The thiadiazole ring in the molecule could potentially act as a bioisostere for amide or ester groups, mimicking their hydrogen bonding capabilities. This could allow the molecule to interact with various biological targets. The bromobenzyl group might also participate in electrophilic aromatic substitution reactions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a thiadiazole ring are known to interfere with enzymes or receptors involved in inflammatory and immune responses .
Result of action
Based on the known activities of other thiadiazole-containing compounds, it might have anti-inflammatory, antimicrobial, or anticancer effects .
Orientations Futures
Future research could focus on the synthesis, characterization, and application of “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” and similar compounds . This could include exploring their potential uses in various fields such as medicinal chemistry, materials science, and more .
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2S2/c1-24-14-7-6-12(19)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZCBPFPLCKACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


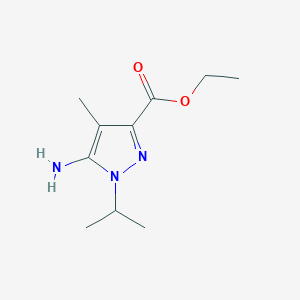

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)
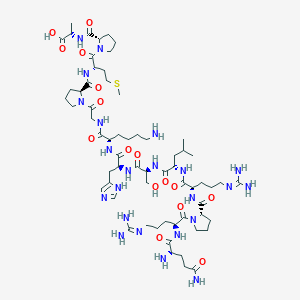
![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)
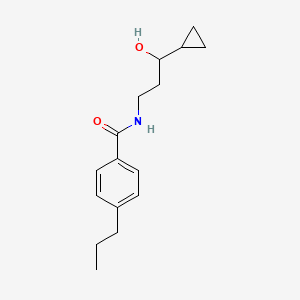
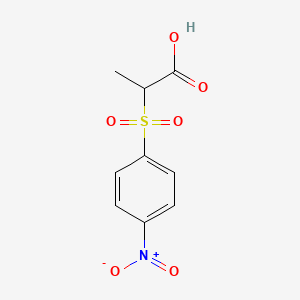
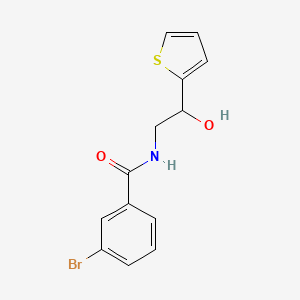
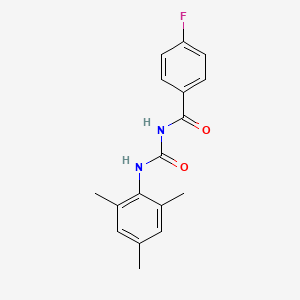
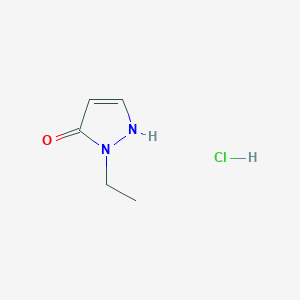
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)

